molecular formula C14H22BNO4 B2529129 3-(N-BOC-N-Propylamino)phenylboronic acid CAS No. 2377609-31-7

3-(N-BOC-N-Propylamino)phenylboronic acid

Cat. No.: B2529129
CAS No.: 2377609-31-7
M. Wt: 279.14
InChI Key: HAEXFTYRVSOANH-UHFFFAOYSA-N
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Description

3-(N-BOC-N-Propylamino)phenylboronic acid is an organic boronic acid compound with the molecular formula C14H22BNO4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is a white to pale yellow solid that is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-N-Propylamino)phenylboronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

    Formation of the Boronic Acid Group: The protected amino compound is then subjected to conditions that introduce the boronic acid group onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-N-Propylamino)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(N-BOC-N-Propylamino)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions. The boronic acid group acts as a receptor, forming a cyclic ester with the cis-diol group, which can be dissociated by changing the pH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-BOC-N-Propylamino)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and selectivity. The presence of the BOC-protected propylamino group allows for targeted interactions and applications in various fields, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-5-9-16(13(17)20-14(2,3)4)12-8-6-7-11(10-12)15(18)19/h6-8,10,18-19H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEXFTYRVSOANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(CCC)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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